2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride basic properties
2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride basic properties
Topic: 2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride (3-Pyridylalanine dihydrochloride) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
A Strategic Bioisostere for Peptide Engineering and Drug Discovery[1]
Executive Summary
2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride (commonly referred to as 3-Pyridylalanine dihydrochloride or 3-Pal[1]·2HCl ) is a non-proteinogenic amino acid of significant value in medicinal chemistry.[1] Structurally analogous to Phenylalanine (Phe) and Histidine (His), it serves as a critical bioisostere used to modulate the physicochemical and pharmacokinetic properties of peptide therapeutics.[1]
Unlike the hydrophobic phenyl ring of Phe, the pyridine ring in 3-Pal introduces a titratable nitrogen atom (pKa ~5.3), conferring pH-dependent solubility and metal-coordinating capabilities.[1] The dihydrochloride salt form (2HCl) is the most stable and common commercial preparation, requiring specific handling protocols during Solid Phase Peptide Synthesis (SPPS) to ensure efficient coupling.[1]
Physicochemical Characterization
The dual-salt nature of this compound significantly alters its behavior compared to the free zwitterion.[1] Understanding the protonation states is essential for HPLC method development and coupling efficiency.[1]
Table 1: Core Technical Specifications
| Property | Specification | Notes |
| IUPAC Name | (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride | Stereochemistry (L-isomer) is standard for bio-applications.[1] |
| Common Name | L-3-Pyridylalanine dihydrochloride; 3-Pal[1][2][3]·2HCl | |
| CAS Number | 93960-20-4 (L-isomer 2HCl)64090-98-8 (L-isomer Free Acid) | Verify specific salt form when ordering.[1] |
| Molecular Formula | C₈H₁₀N₂O₂[1][4][5][6] · 2HCl | |
| Molecular Weight | 239.10 g/mol | Free acid MW: 166.18 g/mol |
| Solubility | >50 mg/mL in H₂O; Soluble in DMSO | Highly soluble in aqueous acid; hygroscopic.[1] |
| pKa Values | Pyridine nitrogen is protonated at physiological pH < 5.[1]3. | |
| Appearance | White to off-white crystalline powder | Hygroscopic; store desiccated at -20°C. |
Structural Dynamics & Protonation
The dihydrochloride salt exists in a fully protonated state.[1] Upon dissolution in neutral buffer, it acts as a diprotic acid.[1]
[1]
Synthetic Utility & Production[1][4][5]
Synthesis Route
The industrial synthesis typically employs the Diethyl Acetamidomalonate method.[1] This route is preferred for its scalability and ability to access racemic intermediates which are subsequently resolved.[1]
-
Condensation: Reaction of 3-(chloromethyl)pyridine with diethyl acetamidomalonate in the presence of sodium ethoxide.[1]
-
Hydrolysis & Decarboxylation: Acidic hydrolysis removes the protecting groups and decarboxylates the malonate backbone to yield DL-3-pyridylalanine.[1]
-
Resolution: Enzymatic resolution (e.g., using Acylase I) separates the L-isomer from the D-isomer.[1][2]
-
Salt Formation: Treatment with concentrated HCl yields the stable dihydrochloride salt.[1]
Applications in Drug Design[1]
-
Solubility Enhancement: Replacing Phenylalanine with 3-Pyridylalanine often increases the aqueous solubility of hydrophobic peptides due to the polarity of the pyridine nitrogen.[1]
-
Pi-Stacking Interactions: The electron-deficient pyridine ring engages in different
- stacking geometries compared to the electron-rich phenyl ring of Phe, potentially improving receptor affinity.[1] -
Metal Coordination: The pyridyl nitrogen can coordinate with metal ions (Zn²⁺, Cu²⁺), making it useful in designing metalloprotease inhibitors or metal-binding peptides.[1]
Experimental Protocols
Protocol A: Solid Phase Peptide Synthesis (SPPS) Incorporation
Challenge: The dihydrochloride salt (2HCl) is acidic.[1] Direct addition to the coupling mixture without neutralization will protonate the coupling reagents (e.g., DIC) or the resin-bound amine, inhibiting the reaction.[1]
Reagents:
-
Fmoc-3-Pyridylalanine-OH (or use 2HCl salt with neutralization)[1]
-
Coupling Reagent: HATU or HBTU
-
Base: N,N-Diisopropylethylamine (DIPEA)[1]
-
Solvent: DMF (Anhydrous)[1]
Workflow:
-
Preparation of Amino Acid Solution (Using 2HCl salt):
-
Weigh 4 equivalents (eq) of 3-Pal·2HCl relative to resin loading.[1]
-
CRITICAL STEP: Add 10 equivalents of DIPEA. (2 eq to neutralize the HCl associated with the pyridine and alpha-amine, 1 eq to activate the carboxylate, plus excess for the coupling reaction).[1]
-
Note: If using the commercially available Fmoc-protected free acid (Fmoc-3-Pal-OH), standard 2 eq DIPEA is sufficient.[1]
-
-
Coupling:
-
Monitoring:
-
Perform a Kaiser test.[1] Note: Pyridine residues can sometimes cause false negatives or background color; confirm with micro-cleavage and HPLC/MS if uncertain.
-
Protocol B: HPLC Purification & Analysis
Challenge: The basic pyridine nitrogen causes peak tailing on standard C18 columns at neutral pH due to interaction with residual silanols.[1]
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge).[1]
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1][9]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Strategy: The low pH of TFA (pH ~2) ensures the pyridine nitrogen is fully protonated (PyH⁺).[1] This prevents the "on-off" deprotonation equilibrium that causes peak broadening.[1]
-
Alternative: If basic pH is required, use a high-pH stable column (e.g., XBridge) with Ammonium Bicarbonate buffer (pH 8-10) to keep the pyridine neutral.[1]
Safety & Handling (E-E-A-T)
-
Hygroscopicity: The dihydrochloride salt is extremely hygroscopic.[1] Exposure to air will cause the powder to clump and degrade (hydrolysis).[1]
-
Corrosivity: As a hydrochloride salt, it is corrosive to mucous membranes.[1]
-
Stability: Stable in solid form for >2 years if stored correctly.[1] Aqueous solutions should be prepared fresh or frozen at -80°C.[1]
References
-
PubChem. (2025).[1][6] 3-(3-Pyridyl)-D-alanine.[1][2][6][10] National Library of Medicine.[1] [Link][1]
-
Mroz, P. A., et al. (2016).[1] Replacing phenylalanine and tyrosine residues with 3-pyridylalanine increased the aqueous solubility of [Aib16]-glucagon (1-29).[1][11] Journal of Medicinal Chemistry. [Link][1]
-
Rao, P. N., et al. (1987).[1] Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research, 29(1), 118-125.[1][10] [Link]
-
Organic Chemistry Data. (2022). pKa Values for Pyridine and Derivatives. [Link]
-
Luxembourg Bio Technologies. (2007).[1][7] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
Sources
- 1. 3-(3-Pyridyl)-D-alanine | C8H10N2O2 | CID 1268144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-3-Pyridylalanine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. L-3-Pyridylalanine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 3-(3-Pyridyl)-D-alanine | C8H10N2O2 | CID 1268144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
- 9. rsc.org [rsc.org]
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